3-Fluoro-4-[2-(propan-2-yl)pyrrolidin-1-yl]aniline dihydrochloride
Overview
Description
“3-Fluoro-4-[2-(propan-2-yl)pyrrolidin-1-yl]aniline dihydrochloride” is a chemical compound with the molecular formula C13H21Cl2FN21. It is a high-quality reference standard used for pharmaceutical testing2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “3-Fluoro-4-[2-(propan-2-yl)pyrrolidin-1-yl]aniline dihydrochloride”. However, it’s worth noting that the synthesis of similar compounds often involves complex organic chemistry reactions.Molecular Structure Analysis
The molecular weight of “3-Fluoro-4-[2-(propan-2-yl)pyrrolidin-1-yl]aniline dihydrochloride” is 295.22 g/mol1. The InChI string, which represents the structure of the molecule, is InChI=1S/C13H19FN2.2ClH/c1-9(2)12-4-3-7-16(12)13-6-5-10(15)8-11(13)14;;/h5-6,8-9,12H,3-4,7,15H2,1-2H3;2*1H
1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “3-Fluoro-4-[2-(propan-2-yl)pyrrolidin-1-yl]aniline dihydrochloride”. However, as a complex organic compound, it’s likely to participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various analytical techniques. For “3-Fluoro-4-[2-(propan-2-yl)pyrrolidin-1-yl]aniline dihydrochloride”, the molecular weight is 295.22 g/mol1. Unfortunately, I couldn’t find more detailed information on its physical and chemical properties.Scientific Research Applications
Molecular Docking and QSAR Studies
Studies have explored the docking and quantitative structure-activity relationship (QSAR) of various fluorinated aniline derivatives, including those with structural similarities to the compound , for their potential as c-Met kinase inhibitors. These studies help understand the molecular features contributing to high inhibitory activity against specific targets, offering insights into the development of new therapeutic agents (Caballero et al., 2011).
Synthesis and Characterization of New Derivatives
Research on the synthesis and characterization of new chemical derivatives, such as oxazepine and other related compounds, provides foundational knowledge for further pharmaceutical and material science applications. These studies are crucial for discovering new compounds with potential therapeutic or material applications (Jirjees, 2022).
Fluorinated Receptors for Anion Detection
The development of fluorinated calix[4]pyrrole and dipyrrolylquinoxaline derivatives demonstrates the application of fluorinated compounds in creating neutral anion receptors with enhanced affinities and selectivities. Such receptors are used in sensing technologies, showcasing the role of fluorinated compounds in developing new diagnostic and analytical tools (Anzenbacher et al., 2000).
Antimicrobial Activity
Fluorinated aniline derivatives have been investigated for their in vitro antimicrobial activity. Synthesis of specific fluorinated compounds and their testing against various bacterial strains contribute to the ongoing search for new antimicrobials, highlighting the importance of structural modifications in enhancing biological activity (Mistry et al., 2016).
Safety And Hazards
I couldn’t find specific safety and hazard information for “3-Fluoro-4-[2-(propan-2-yl)pyrrolidin-1-yl]aniline dihydrochloride”. However, like all chemicals, it should be handled with appropriate safety precautions.
Future Directions
The future directions for research on “3-Fluoro-4-[2-(propan-2-yl)pyrrolidin-1-yl]aniline dihydrochloride” could include further studies on its synthesis, chemical reactions, mechanism of action, and potential applications. However, I couldn’t find specific information on future directions for this compound.
Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and resources.
properties
IUPAC Name |
3-fluoro-4-(2-propan-2-ylpyrrolidin-1-yl)aniline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.2ClH/c1-9(2)12-4-3-7-16(12)13-6-5-10(15)8-11(13)14;;/h5-6,8-9,12H,3-4,7,15H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLYECKYPJWREW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN1C2=C(C=C(C=C2)N)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-[2-(propan-2-yl)pyrrolidin-1-yl]aniline dihydrochloride | |
CAS RN |
1432679-70-3 | |
Record name | 3-fluoro-4-[2-(propan-2-yl)pyrrolidin-1-yl]aniline dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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